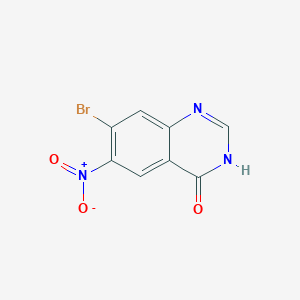

7-Bromo-6-nitroquinazolin-4(3H)-one

Description

7-Bromo-6-nitroquinazolin-4(3H)-one is a halogenated and nitro-substituted derivative of the quinazolin-4(3H)-one scaffold. Quinazolinones are heterocyclic compounds with a bicyclic structure comprising a benzene ring fused to a pyrimidinone ring. The substitution pattern on the quinazolinone core significantly influences its physicochemical properties, reactivity, and biological activity.

Properties

IUPAC Name |

7-bromo-6-nitro-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrN3O3/c9-5-2-6-4(1-7(5)12(14)15)8(13)11-3-10-6/h1-3H,(H,10,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNGXJGVBZFNIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1[N+](=O)[O-])Br)N=CNC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-6-nitroquinazolin-4(3H)-one typically involves the nitration of 7-bromoquinazolin-4(3H)-one. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction yields this compound as the primary product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Reduction Reactions

The nitro group at position 6 undergoes selective reduction under various conditions:

Mechanistic Insight : The nitro group’s reduction follows a stepwise electron-transfer pathway, with intermediates like nitroso and hydroxylamine forms detected via LC-MS monitoring .

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 7 participates in SNAr reactions due to activation by the nitro group:

Stereoelectronic Effects : The nitro group’s meta-directing nature enhances electrophilicity at position 7, enabling efficient substitution even with weak nucleophiles .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

Table 3: Cyclization Pathways

Example : Treatment with formamidine acetate induces cyclization via intramolecular N-alkylation, forming bioactive pyrroloquinazolinones .

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed couplings:

| Reaction Type | Catalyst System | Coupling Partner | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Phenylboronic acid | 7-Aryl-6-nitroquinazolin-4(3H)-one | 72% |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Primary amines | 7-Amino-substituted derivatives | 68% |

Limitation : Steric hindrance from the nitro group reduces reactivity in coupling reactions requiring bulky partners.

Functional Group Interconversion

The nitro group undergoes transformations beyond reduction:

Critical Analysis of Reactivity Trends

-

Positional Reactivity : The bromine at C7 shows higher substitution propensity than the nitro group at C6 due to electronic and steric factors .

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in SNAr by stabilizing transition states .

-

Temperature Sensitivity : Reductions and cyclizations often require strict thermal control to avoid decomposition .

This compound’s multifunctional reactivity makes it invaluable for synthesizing pharmacologically active quinazolinone derivatives, particularly in kinase inhibitor development . Experimental protocols should prioritize reaction monitoring (e.g., TLC/LC-MS) due to competing side reactions under harsh conditions.

Scientific Research Applications

Anticancer Properties

7-Bromo-6-nitroquinazolin-4(3H)-one has demonstrated significant anticancer activity. Studies indicate that derivatives of quinazolinones exhibit cytotoxic effects against various cancer cell lines. Specifically, compounds with nitro substitutions have been associated with enhanced activity against melanoma and glioblastoma cells. For instance, photodynamic therapy utilizing 6-nitroquinazolin-4(3H)-one has shown efficacy in degrading human melanoma cell lines under UV irradiation, highlighting its potential as a photosensitizer in cancer treatment .

Mechanism of Action

The mechanism underlying the anticancer effects is primarily attributed to the generation of reactive oxygen species (ROS) upon UV irradiation, leading to DNA damage in cancer cells. This property positions 7-bromo derivatives as promising candidates for developing novel phototherapeutic agents .

Synthesis and Derivative Development

Synthetic Pathways

The synthesis of this compound typically involves bromination and nitration of quinazolinone precursors. Various synthetic methodologies have been explored to enhance yield and purity, including microwave-assisted synthesis and solvent-free reactions. These methods not only improve efficiency but also reduce environmental impact by minimizing waste .

Derivative Exploration

Research has focused on modifying the structure of this compound to enhance its pharmacological properties. For example, substituting different functional groups can lead to compounds with improved selectivity and potency against specific cancer types or bacterial strains .

Photodynamic Therapy (PDT)

Photodynamic Effects

The compound's ability to act as a photosensitizer makes it a candidate for photodynamic therapy (PDT). In PDT, light-activated compounds generate cytotoxic species that can selectively destroy tumor cells while sparing surrounding healthy tissue. The effectiveness of this compound in this context has been supported by studies demonstrating its capacity to induce cell death in various cancer cell lines upon light exposure .

Clinical Implications

The clinical implications of using this compound in PDT are significant, particularly for treating skin cancers and other superficial tumors where light penetration is feasible. Ongoing research aims to optimize dosing regimens and light delivery methods to maximize therapeutic outcomes while minimizing side effects .

Material Science Applications

Polymeric Materials

Beyond biological applications, this compound serves as a building block in the synthesis of advanced materials. Its incorporation into polymer matrices can enhance the photostability and mechanical properties of the resulting materials, making them suitable for various industrial applications .

Nanocomposites

Recent studies have explored the use of quinazolinone derivatives in nanocomposite formulations, where they contribute to improved electrical conductivity and thermal stability. These properties are particularly valuable in electronics and energy storage devices .

Mechanism of Action

The mechanism of action of 7-Bromo-6-nitroquinazolin-4(3H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may play a role in the compound’s biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components. The bromine atom may also contribute to the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 7-bromo-6-nitroquinazolin-4(3H)-one with structurally related quinazolinone derivatives, focusing on substituent effects, synthesis routes, and biological activities.

Table 1: Key Structural and Functional Comparisons

*Calculated molecular weight based on formula C₈H₄BrN₃O₃.

Key Comparative Analysis

Substituent Effects on Reactivity and Bioactivity Halogen vs. Methyl vs. Halogen Substitutions: Methyl groups (e.g., in 6-bromo-7-methylquinazolin-4(3H)-one ) increase lipophilicity, whereas halogens like Br or Cl improve binding affinity in biological targets due to their polarizability and size .

Synthetic Routes Nitration and halogenation are critical steps for introducing NO₂ and Br/Cl groups. For example, 7-fluoro-6-nitroquinazolin-4(3H)-one is synthesized via nitration of 7-fluoroquinazolinone in H₂SO₄/HNO₃ , suggesting a similar pathway for the bromo-nitro analog. Methyl-substituted derivatives (e.g., 2-methyl-4(3H)-quinazolinone ) are synthesized via cyclization reactions, highlighting divergent synthetic strategies for alkyl vs. nitro/halogen substituents.

Biological Activity Analgesic activity is prominent in methyl-substituted quinazolinones (e.g., compound 3 in outperformed aspirin). In contrast, nitro- and halogen-substituted derivatives (e.g., 7-fluoro-6-nitroquinazolin-4(3H)-one) are prioritized for antitumor applications due to their role in kinase inhibition .

Structural Similarity Scores and provide similarity metrics (e.g., 0.78 for 6,7-dichloroquinazolin-4(3H)-one), indicating that electronic and steric profiles of Br/NO₂ substitutions align closely with dichloro analogs, though bioactivity may differ due to nitro group redox activity.

Biological Activity

7-Bromo-6-nitroquinazolin-4(3H)-one is a member of the quinazolinone family, characterized by its unique structural features, including a bromine atom at the 7th position and a nitro group at the 6th position. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The synthesis of this compound typically involves the nitration of 7-bromoquinazolin-4(3H)-one using a mixture of concentrated nitric and sulfuric acids under controlled conditions. The resulting compound is purified through recrystallization or chromatography, yielding a product with significant potential for further biological evaluation.

Antimicrobial Properties

Research has shown that quinazolinone derivatives exhibit notable antimicrobial activity. In particular, studies indicate that this compound may possess efficacy against various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Activity

Several studies have highlighted the anticancer potential of quinazolinone derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer), HT-29 (colon cancer), and PC-3 (prostate cancer). The activity is thought to be linked to the compound's ability to induce apoptosis and inhibit cell proliferation .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The nitro group may undergo reduction to form reactive intermediates that can interact with cellular macromolecules, while the bromine atom enhances the compound's reactivity and binding affinity to target proteins .

Case Studies and Research Findings

Comparison with Related Compounds

This compound can be compared with other quinazolinone derivatives in terms of biological activity:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 6-Nitroquinazolin-4(3H)-one | Lacks bromine; similar nitro group | Moderate anticancer activity |

| 7-Bromoquinazolin-4(3H)-one | Lacks nitro group; contains bromine | Enhanced reactivity; potential antimicrobial effects |

| 6,7-Dibromoquinazolin-4(3H)-one | Contains two bromine atoms | Increased cytotoxicity due to enhanced binding affinity |

Q & A

Q. What are the common synthetic routes for 7-Bromo-6-nitroquinazolin-4(3H)-one, and how can reaction conditions be optimized for yield?

Methodological Answer:

- Nitration and Bromination Sequence : Start with a quinazolinone precursor (e.g., 7-fluoroquinazolin-4(3H)-one) and subject it to nitration using concentrated H₂SO₄ and fuming HNO₃ at 373 K for 1 hour . Subsequent bromination can be achieved via direct halogenation using bromine sources (e.g., N-bromosuccinimide) under reflux conditions in polar aprotic solvents .

- Optimization : Monitor reaction progress with thin-layer chromatography (TLC). Adjust acid concentration, temperature, and reaction time to minimize by-products. Recrystallize the crude product from acetic acid or ethanol to enhance purity and yield .

Q. How is purification typically achieved for this compound derivatives?

Methodological Answer:

- Recrystallization : Use solvents like super-dry ethanol or acetic acid for stepwise crystallization. For example, cooling a hot saturated solution of the crude product in ethanol yields pale creamish crystals with >75% recovery .

- Chromatography : Employ column chromatography with silica gel and ethyl acetate/hexane mixtures for complex mixtures. Confirm purity via melting point analysis and TLC (Rf value comparison) .

Advanced Research Questions

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- Multinuclear NMR : Use ¹H NMR (400 MHz, DMSO-d₆) to identify aromatic protons (δ 7.25–8.95 ppm) and substituent environments. ¹³C NMR and DEPT spectra resolve carbonyl (C=O, ~1660 cm⁻¹) and bromine-induced deshielding effects .

- FT-IR and Mass Spectrometry : Confirm nitro (1520–1590 cm⁻¹) and bromine (C-Br stretch ~560 cm⁻¹) groups. High-resolution MS (e.g., m/z 330.012 for [M+H]⁺) validates molecular weight .

- X-ray Diffraction (PXRD) : Resolve crystal packing and hydrogen-bonding networks, critical for confirming stereoelectronic effects .

Q. How can researchers resolve contradictions in synthetic yields when varying nitration protocols?

Methodological Answer:

- Parameter Screening : Systematically vary HNO₃/H₂SO₄ ratios (e.g., 1:1 to 1:3) and temperatures (353–393 K) to identify optimal conditions. Use design-of-experiment (DoE) models to predict yield outcomes .

- Intermediate Analysis : Isolate and characterize nitro intermediates (e.g., via LC-MS) to detect side reactions. For example, over-nitration can lead to dinitro by-products, reducing yields .

Q. What strategies optimize bromine introduction in quinazolinone derivatives?

Methodological Answer:

- Electrophilic Substitution : Use Br₂ in acetic acid under reflux to target electron-rich positions (e.g., C6 or C7). Monitor regioselectivity via NMR .

- Catalytic Halogenation : Employ CuBr₂ or LiBr as catalysts in DMF to enhance bromination efficiency at lower temperatures (e.g., 333 K) .

Q. How to evaluate the biological activity of this compound derivatives?

Methodological Answer:

- In Vitro Assays : Screen for kinase inhibition (e.g., EGFR or VEGFR) using fluorescence-based assays. IC₅₀ values <10 µM suggest therapeutic potential .

- In Vivo Models : Test analgesic or antitumor activity in rodent models. For example, administer derivatives orally (10–50 mg/kg) and monitor pain thresholds or tumor regression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.